

Spectroscopic Data of 5-Amino-2-methoxybenzenesulfonamide: A Technical Guide

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Compound of Interest

Compound Name: 5-Amino-2-methoxybenzenesulfonamide

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
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound **5-Amino-2-methoxybenzenesulfonamide**. Due to the limited availability of published experimental spectra for this specific molecule, this document focuses on predicted data based on its chemical structure, alongside detailed experimental protocols for acquiring such data. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, analytical chemistry, and drug development.

Chemical Structure

IUPAC Name: **5-Amino-2-methoxybenzenesulfonamide** Molecular Formula: $C_7H_{10}N_2O_3S$

Molecular Weight: 218.23 g/mol Structure:

 Chemical structure of 5-Amino-2-methoxybenzenesulfonamide

(Note: A placeholder image is used here. In a real-world scenario, a chemical drawing of the structure would be inserted.)

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **5-Amino-2-methoxybenzenesulfonamide**. These

predictions are based on established principles of spectroscopy and typical values for the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data (500 MHz, DMSO- d_6)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.2 - 7.4	s	2H	-SO ₂ NH ₂
~6.8 - 7.0	d	1H	Ar-H (ortho to -SO ₂ NH ₂)
~6.6 - 6.8	dd	1H	Ar-H (ortho to -NH ₂ and meta to -SO ₂ NH ₂)
~6.4 - 6.6	d	1H	Ar-H (meta to -NH ₂ and -SO ₂ NH ₂)
~5.0 - 5.5	s (broad)	2H	-NH ₂
~3.8	s	3H	-OCH ₃

Table 2: Predicted ^{13}C NMR Data (125 MHz, DMSO- d_6)

Chemical Shift (δ , ppm)	Assignment
~150 - 155	Ar-C-OCH ₃
~140 - 145	Ar-C-NH ₂
~135 - 140	Ar-C-SO ₂ NH ₂
~120 - 125	Ar-CH
~115 - 120	Ar-CH
~110 - 115	Ar-CH
~55 - 60	-OCH ₃

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands (Solid, KBr)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Strong, Broad	N-H stretch (amine and sulfonamide)
3000 - 2850	Medium	C-H stretch (aromatic and methyl)
1620 - 1580	Medium	N-H bend (amine)
1500 - 1400	Strong	C=C stretch (aromatic)
1350 - 1300	Strong	S=O stretch (asymmetric)
1180 - 1140	Strong	S=O stretch (symmetric)
1250 - 1200	Strong	C-O stretch (aryl ether)
900 - 800	Medium	C-H bend (out-of-plane, aromatic)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity	Assignment
218	High	[M] ⁺ (Molecular Ion)
203	Medium	[M - CH ₃] ⁺
154	Medium	[M - SO ₂] ⁺
139	High	[M - SO ₂ NH ₂] ⁺
108	Medium	[C ₆ H ₆ NO] ⁺
92	Medium	[C ₆ H ₆ N] ⁺
77	Low	[C ₆ H ₅] ⁺

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for a solid organic compound such as **5-Amino-2-methoxybenzenesulfonamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Materials:

- 5-10 mg of **5-Amino-2-methoxybenzenesulfonamide**
- 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d_6)
- 5 mm NMR tube
- NMR Spectrometer (e.g., Bruker Avance 500 MHz)

Procedure:

- Accurately weigh 5-10 mg of the solid sample and transfer it into a clean, dry 5 mm NMR tube.
- Add approximately 0.6-0.7 mL of DMSO-d_6 to the NMR tube.
- Cap the tube and gently vortex or sonicate to ensure complete dissolution of the sample.
- Insert the NMR tube into the spectrometer's sample holder.
- Tune and shim the spectrometer to optimize the magnetic field homogeneity.
- Acquire the ^1H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
- Acquire the ^{13}C NMR spectrum. Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio. Proton decoupling is typically used.

- Process the acquired data (Fourier transformation, phase correction, and baseline correction) and reference the spectra to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Materials:

- 1-2 mg of **5-Amino-2-methoxybenzenesulfonamide**
- ~100 mg of dry potassium bromide (KBr)
- Agate mortar and pestle
- Pellet press
- FTIR spectrometer (e.g., PerkinElmer Spectrum Two)

Procedure:

- Gently grind ~100 mg of dry KBr in an agate mortar to a fine powder.
- Add 1-2 mg of the sample to the KBr and mix thoroughly by grinding until a homogeneous mixture is obtained.
- Transfer a portion of the mixture to a pellet press die.
- Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent KBr pellet.
- Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
- Acquire a background spectrum of the empty sample compartment.

- Acquire the sample spectrum over a range of 4000-400 cm^{-1} . Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

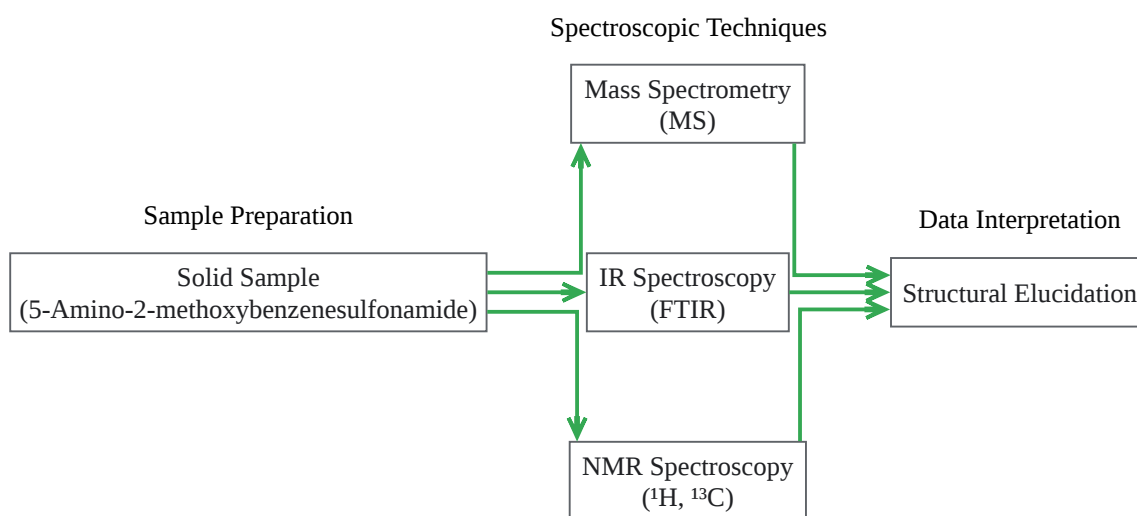
- <1 mg of **5-Amino-2-methoxybenzenesulfonamide**
- Volatile organic solvent (e.g., methanol or acetonitrile)
- Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI)

Procedure (for EI-MS):

- Dissolve a small amount of the sample in a suitable volatile solvent to make a dilute solution (~1 mg/mL).
- Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph inlet.
- The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source.
- The resulting positively charged molecular ions and fragment ions are accelerated into the mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
- The detector records the abundance of each ion, and a mass spectrum is generated, plotting relative intensity versus m/z .

Visualizations

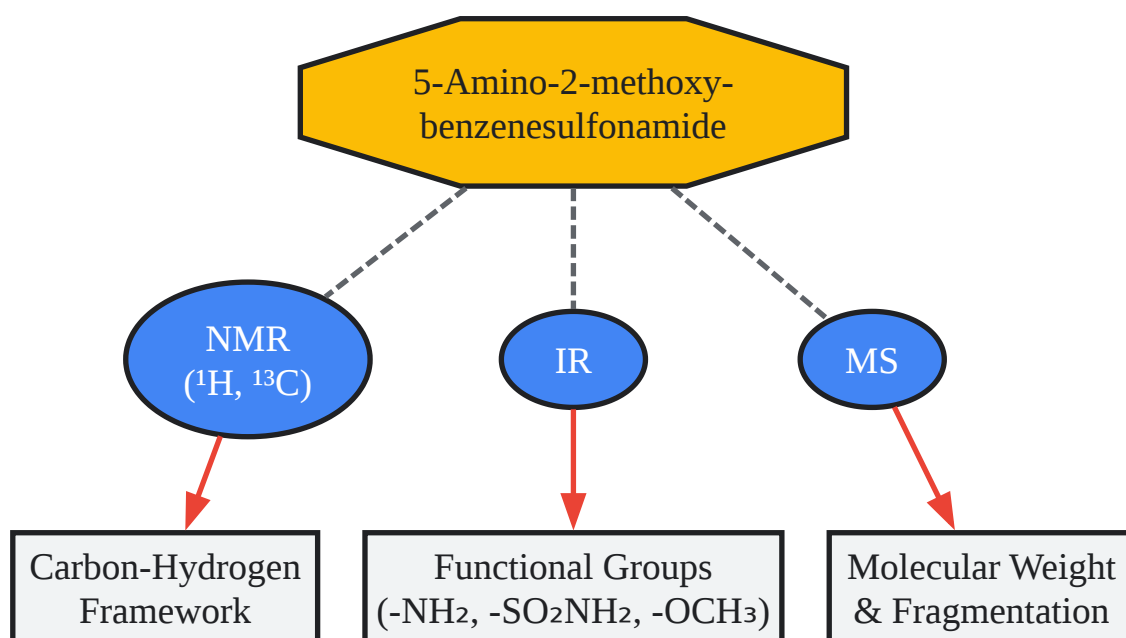
General Workflow for Spectroscopic Analysis



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Caption: General workflow for the spectroscopic analysis of a chemical compound.

Relationship Between Spectroscopic Data and Structural Information



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Caption: How different spectroscopic techniques provide specific structural information.

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